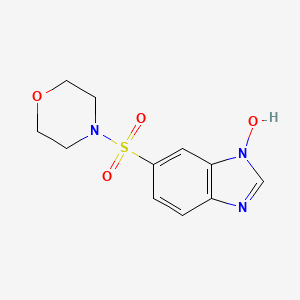
6-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol” is a chemical compound. It has a molecular weight of 284.3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of morpholines, which is a part of the compound , has been described in various studies . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used for the synthesis of substituted morpholines .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H12N4O4S/c15-14-10-7-8 (1-2-9 (10)11-12-14)19 (16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
Morpholines have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves a sequence of coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 284.3 .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of o-sulfamidotriazobenzenes : A study demonstrated the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines, including morpholine, leading to the formation of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. This reaction highlights the role of 6-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol as a precursor in synthesizing sulfamides under specific conditions, showcasing its importance in organic synthesis and potential applications in developing new chemical entities (Katritzky et al., 2007).
Bromoethylsulfonium Salt Reactions : Research on the reaction of bromoethylsulfonium salt with amino alcohols, including morpholine, facilitated the synthesis of six- and seven-membered rings. This work underscores the compound's utility in creating novel heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Yar et al., 2009).
Environmental Analysis : A method for determining 2-(4-Morpholinyl)benzothiazole in environmental samples emphasizes the compound's relevance in environmental chemistry, particularly in identifying and quantifying pollutants originating from industrial sources (Kumata et al., 1996).
Biological and Pharmacological Applications
- Antimicrobial Activity : Several studies have investigated the antimicrobial properties of derivatives involving morpholine, indicating its potential in developing new antibacterial and antifungal agents. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed promising antimicrobial activity, revealing the compound's significance in drug discovery and development (Janakiramudu et al., 2017).
Catalysis and Synthesis Enhancements
- Catalytic Applications : The use of morpholinium hydrogen sulfate as a catalyst for synthesizing bio-active multi-substituted imidazoles demonstrates the compound's utility in facilitating chemical reactions under solvent-free conditions, which is crucial for green chemistry and sustainable practices (Marzouk et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-(3-hydroxybenzimidazol-5-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c15-14-8-12-10-2-1-9(7-11(10)14)19(16,17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWFOAUDNJUWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=CN3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

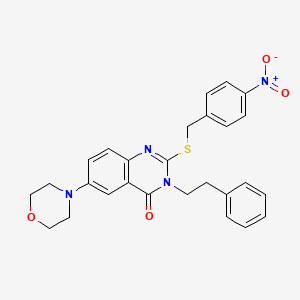
![Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate](/img/structure/B2754235.png)
![Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2754236.png)
![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2754237.png)
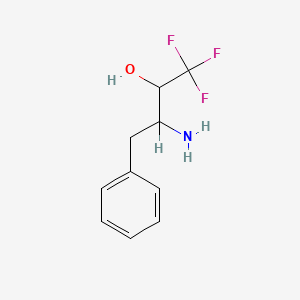
![2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754241.png)
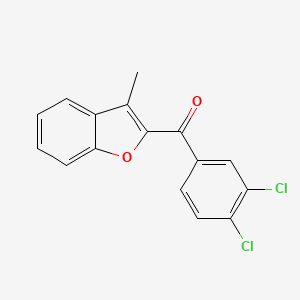

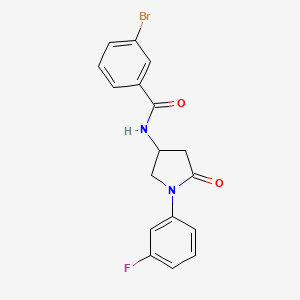
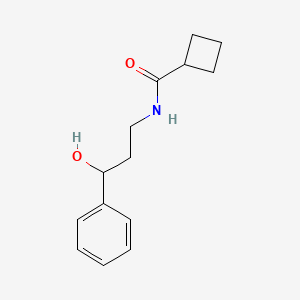
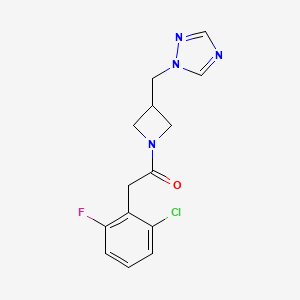
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2754252.png)
![Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid](/img/structure/B2754253.png)
